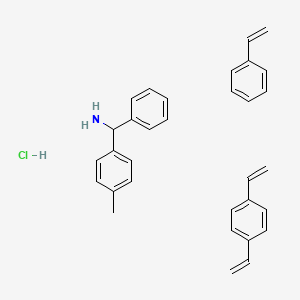

1,4-Bis(ethenyl)benzene;(4-methylphenyl)-phenylmethanamine;styrene;hydrochloride

Cat. No. B8285522

M. Wt: 468.1 g/mol

InChI Key: WWIYQJITPCEFGT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08778871B2

Procedure details

Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin prepared in EXAMPLE 8 was subjected to Fmoc deprotection. To 64 mg (20 μmol) of H-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink Amide MBHA resin, 1.5 mL of THF and 13 mg of CDI were added, followed by shaking for 2 hours. After 32 mg of tryptamine hydrochloride, 28 μL of DIEA and 500 μL of DMF were added to the mixture, followed by shaking for 24 hours. Thereafter the resin washed to give 2-(Indol-3-yl)ethylcarbamoyl-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink Amied MBHA resin. To 15 mg of the product, 200 μL of TFA/PhSMe/m-cresol/TIS/EDT (85/5/5/2.5/2.5) was added, followed by stirring for 2 hours. Ether was added to the reaction solution, the resulting precipitate was centrifuged and the supernatant was removed. This procedure was repeated for washing. The residue was extracted with an aqueous acetic acid solution and the extract was filtered to remove the resin. Then, linear density gradient elution (60 minutes) was performed with eluants A/B: 69/31-59/41 using: 0.1% TFA in water and eluant B: 0.1% TFA-containing acetonitrile on preparative HPLC using YMC D-ODS-5-ST S-5 120A column (20×150 mm). The fractions containing the product were collected and lyophilized to give 1.1 mg of white powders.

[Compound]

Name

Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

H-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe

Quantity

64 mg

Type

reactant

Reaction Step Two

[Compound]

Name

Amide MBHA resin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:5]O[CH2:3][CH2:2]1.[CH:6]1N=CN(C(N2C=[N:16][CH:15]=[CH:14]2)=O)[CH:7]=1.[ClH:18].N[CH2:20][CH2:21][C:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)N[CH:23]=1.CCN(C(C)C)[CH:34]([CH3:36])[CH3:35]>CN(C=O)C>[CH3:3][C:2]1[CH:36]=[CH:34][C:35]([CH:15]([NH2:16])[C:14]2[CH:29]=[CH:30][CH:22]=[CH:21][CH:20]=2)=[CH:5][CH:1]=1.[CH2:21]=[CH:22][C:30]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1.[CH2:6]=[CH:7][C:27]1[CH:28]=[CH:29][C:30]([CH:22]=[CH2:23])=[CH:25][CH:26]=1.[ClH:18] |f:2.3,6.7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

32 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCC1=CNC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

28 μL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

|

Name

|

|

|

Quantity

|

500 μL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by shaking for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by shaking for 24 hours

|

|

Duration

|

24 h

|

WASH

|

Type

|

WASH

|

|

Details

|

Thereafter the resin washed

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |